Cas no 886850-97-1 (tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate)

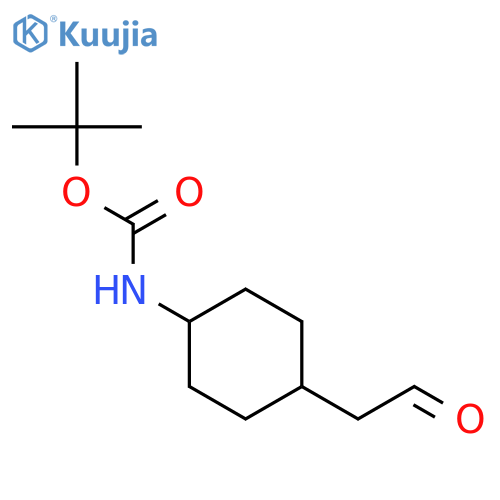

886850-97-1 structure

商品名:tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, [4-(2-oxoethyl)cyclohexyl]-,1,1-dimethylethyl ester (9CI)

- 2-Methyl-2-propanyl [4-(2-oxoethyl)cyclohexyl]carbamate

- tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate

- MFCD03844591

- tert-Butyl [cis-4-(2-oxoethyl)cyclohexyl]carbamate

- tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate

- N-[trans-4-(2-Oxoethyl)cyclohexyl]carbamic Acid 1,1-Dimethylethyl Ester

- AS-43517

- 847417-37-2

- trans-tert-butyl-4-(2-oxoethyl)-cyclohexylcarbamate

- tert-Butyl (4-(2-oxoethyl)cyclohexyl)carbamate

- EN300-1878946

- TERT-BUTYL TRANS-4-(2-OXOETHYL)CYCLOHEXYLCARBAMATE

- OPGBSEXLSWYFOR-UHFFFAOYSA-N

- TERT-BUTYLTRANS-4-(2-OXOETHYL)CYCLOHEXYLCARBAMATE

- SCHEMBL224929

- 886850-97-1

- starbld0049312

- AS-43520

- trans-tert-butyl (4-(2-oxoethyl)cyclohexyl)carbamate

- SY343987

- Carbamic acid,[4-(2-oxoethyl)cyclohexyl]-,1,1-dimethylethyl ester(9ci)

- tert-butyl (1r,4r)-4-(2-oxoethyl)cyclohexylcarbamate

- cis-4-(tert-Butoxycarbonylamino)cyclohexylacetaldehyde

- trans-4-(tert-Butoxycarbonylamino)cyclohexylacetaldehyde

- Tert-butyl [4-(2-oxoethyl)cyclohexyl]carbamate

- tert-Butyl cis-4-(2-oxoethyl)cyclohexylcarbamate

- 2-[cis-4-(Boc-amino)cyclohexyl]acetaldehyde

- tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate

- trans-4-(Boc-amino)cyclohexaneacetaldehyde

- OPGBSEXLSWYFOR-XYPYZODXSA-N

- [4-(2-oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester

- [trans-4-(2-oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester

- SCHEMBL224930

- SCHEMBL12536055

- cis-tert-Butyl (4-(2-oxoethyl)cyclohexyl)carbamate

- XIB41737

- 1,1-dimethylethyl [trans-4-(2-oxoethyl)cyclohexyl]carbamate

- MFCD03844592

- AKOS025403870

- CS-0056805

- 215790-29-7

- 2-[trans-4-(Boc-amino)cyclohexyl]acetaldehyde

- SY301980

- SB17931

- cis-4-(Boc-amino)-(2-oxoethyl)cyclohexane

- Trans-[4-(2-Oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester

- SCHEMBL11921121

- trans-4-(2-oxoethyl)cyclohexyl-carbamic acid tert-butyl ester

- Trans-[4-(2-Oxo-ethyl)-cyclohexyl]-carbamic acid tert-butylester

- AKOS015904322

- AKOS027327286

- trans-1-(Boc-amino)-4-(2-oxoethyl)cyclohexane

-

- インチ: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)

- InChIKey: OPGBSEXLSWYFOR-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC1CCC(CC1)CC=O

計算された属性

- せいみつぶんしりょう: 241.16779360g/mol

- どういたいしつりょう: 241.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 55.4Ų

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1878946-0.25g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1878946-0.05g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1878946-10.0g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1878946-1g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1878946-5g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1878946-2.5g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1878946-5.0g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1878946-0.1g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1878946-0.5g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1878946-10g |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate |

886850-97-1 | 10g |

$3929.0 | 2023-09-18 |

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

886850-97-1 (tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate) 関連製品

- 885280-38-6(tert-butyl N-(3-oxocyclohexyl)carbamate)

- 179321-49-4(tert-butyl N-(4-oxocyclohexyl)carbamate)

- 151476-40-3(tert-butyl N-(adamantan-1-yl)carbamate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量